D-Aldosterone 18,21-diacetate

Description

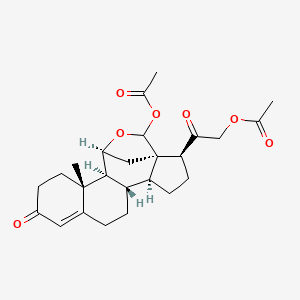

D-Aldosterone 18,21-diacetate is a synthetic steroid derivative of aldosterone, a key mineralocorticoid hormone involved in regulating electrolyte and fluid balance. This compound features acetyl groups at both the 18- and 21-hydroxyl positions, distinguishing it from aldosterone and its monoacetylated analogs. It is synthesized via acetylation of aldosterone precursors, such as the 11β,18,21-triol intermediate, to yield the diacetate form . The diacetate serves as a critical intermediate in the synthesis of 19-norsteroids (e.g., 18-deoxy-19-noraldosterone), which lack the C-19 methyl group and exhibit modified biological activities . Structural validation of this compound is achieved through advanced analytical techniques, including 2D NMR (COSY 45 experiments), confirming its axial C-10 hydrogen configuration and lactone formation in related derivatives .

Properties

Molecular Formula |

C25H32O7 |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

[2-[(1R,2S,5S,6S,14R,15S,16S)-18-acetyloxy-14-methyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-9-en-2-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C25H32O7/c1-13(26)30-12-20(29)19-7-6-18-17-5-4-15-10-16(28)8-9-24(15,3)22(17)21-11-25(18,19)23(32-21)31-14(2)27/h10,17-19,21-23H,4-9,11-12H2,1-3H3/t17-,18-,19+,21-,22+,23?,24-,25+/m0/s1 |

InChI Key |

DQRIKBXVCYSFTN-CSCJRKFUSA-N |

Isomeric SMILES |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@]13C[C@@H]([C@H]4[C@H]2CCC5=CC(=O)CC[C@]45C)OC3OC(=O)C |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C13CC(C4C2CCC5=CC(=O)CCC45C)OC3OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-Aldosterone 18,21-diacetate involves the acetylation of aldosterone. This process typically uses acetic anhydride as the acetylating agent. The reaction conditions include the use of a solvent such as benzene and a catalyst to facilitate the reaction. The product is then purified using chromatographic techniques such as thin-layer chromatography (TLC) and paper chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large quantities of acetic anhydride and solvents, with purification achieved through advanced chromatographic methods to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

D-Aldosterone 18,21-diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

Scientific Research Applications

D-Aldosterone 18,21-diacetate has several applications in scientific research:

Chemistry: It is used to study the chemical properties and reactions of aldosterone derivatives.

Biology: Researchers use it to investigate the biological functions and effects of aldosterone in various organisms.

Medicine: The compound is studied for its potential therapeutic applications and its role in regulating electrolyte and water balance in the body.

Industry: It is used in the development of new drugs and in the synthesis of other steroid compounds

Mechanism of Action

D-Aldosterone 18,21-diacetate exerts its effects by interacting with mineralocorticoid receptors in the body. These receptors are primarily located in the kidneys, where they regulate the balance of sodium and potassium. The compound increases the reabsorption of sodium and water while promoting the excretion of potassium, thus maintaining electrolyte balance and blood pressure .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between D-Aldosterone 18,21-diacetate and related compounds:

Physicochemical Properties

- Stability : Acetylation at both positions may confer resistance to enzymatic hydrolysis, prolonging its half-life in synthetic pathways .

Research Findings and Implications

- Structural Insights: 2D NMR studies confirm the diacetate’s "natural" β-axial configuration at C-10, critical for lactone formation in 19-nor derivatives .

- Synthetic Utility: The diacetate’s role in generating 19-norsteroids highlights its importance in medicinal chemistry for designing analogs with tailored bioactivities .

- Comparative Limitations : Unlike aldosterone 21-acetate, the diacetate’s dual modification limits its direct therapeutic use but enhances its utility in synthetic workflows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.